Eglinazine-ethyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN5O2/c1-3-11-8-13-7(10)14-9(15-8)12-5-6(16)17-4-2/h3-5H2,1-2H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESXTECNXIKUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058449 | |
| Record name | Eglinazine-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6616-80-4 | |
| Record name | Eglinazine-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006616804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eglinazine-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EGLINAZINE-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C81S6A4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Structural Elucidation of Eglinazine Ethyl
Comprehensive Analysis of Reaction Mechanisms in Eglinazine-ethyl Synthesis
The synthesis of substituted 1,3,5-triazines, such as this compound, is predominantly achieved through the sequential nucleophilic aromatic substitution of chlorine atoms on a cyanuric chloride precursor. nih.gov The distinct reactivity of the three chlorine atoms on the triazine ring allows for controlled, stepwise functionalization. preprints.org
The conventional synthesis of asymmetrically substituted triazines like this compound begins with 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. thieme-connect.de The process leverages the decreasing reactivity of the chlorine atoms as each is replaced by a nucleophile. This reactivity is highly dependent on temperature, enabling selective substitution. preprints.org
The general mechanism involves a three-step nucleophilic substitution sequence:
First Substitution: The first chlorine atom is the most reactive and can be substituted by a nucleophile (e.g., an amine, alcohol, or thiol) at a low temperature, typically around 0 °C. mdpi.com
Second Substitution: The introduction of the first substituent deactivates the ring, requiring a higher temperature (usually room temperature) to replace the second chlorine atom with a different nucleophile. mdpi.com
Third Substitution: The final chlorine atom is the least reactive, necessitating elevated temperatures (e.g., 75-80 °C or reflux conditions) for its substitution. nih.govmdpi.com
For a hypothetical synthesis of this compound, this could involve the sequential reaction of cyanuric chloride with three distinct nucleophiles under carefully controlled temperature conditions to build the desired molecular architecture. The reaction is typically carried out in the presence of a base, such as sodium carbonate or diisopropylethylamine (DIEA), to neutralize the hydrochloric acid formed during the reaction. mdpi.com
To accelerate the discovery process and generate extensive libraries of compounds for screening, modern synthetic approaches have incorporated solid-phase and parallel synthesis techniques. thieme-connect.dersc.org These methods are highly efficient for producing large numbers of triazine analogues. rsc.org
In a typical solid-phase synthesis, the triazine scaffold is anchored to a solid support, such as a resin. nih.gov The substitution reactions are then carried out sequentially on the resin-bound triazine. nih.gov This approach offers significant advantages, including simplified purification, as excess reagents and by-products can be easily washed away, and the amenability to automation for high-throughput synthesis. researchgate.net For instance, a library of 80 galactosyl-1,3,5-triazine compounds was successfully prepared in high purity using a parallel solid-phase synthesis approach. rsc.orgresearchgate.net Similarly, this methodology has been employed to create libraries of 1,3,5-trisubstituted 1,3,5-triazine-2,4,6-triones for identifying new bioactive agents. nih.gov Microwave-assisted solid-supported synthesis has further enhanced efficiency, reducing reaction times and improving yields while adhering to green chemistry principles. bohrium.comacs.org
Conventional Multistep Synthetic Routes
Precursor Chemistry and Optimization of Reaction Conditions for this compound Production
The primary precursor for the synthesis of this compound and its analogues is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). preprints.org This starting material is cost-effective and readily available, making it an ideal framework for building complex triazine derivatives. preprints.org The other key components are the various nucleophiles chosen to impart specific chemical properties to the final molecule. These can include aliphatic and aromatic amines, alcohols, thiols, and amino acids. nih.govmdpi.com
Optimization of reaction conditions is critical for achieving high yields and purity, especially in multistep syntheses. Key parameters that are manipulated include:
Temperature: As detailed previously, precise temperature control is the most crucial factor for the selective, stepwise replacement of the chlorine atoms. preprints.org
Solvent: The choice of solvent can influence reaction rates and solubility of reagents. Common solvents include dioxane, dimethylformamide (DMF), and acetone. nih.govmdpi.com
Base: A base is required to scavenge the HCl produced during the substitution. The choice of base, such as sodium carbonate, sodium bicarbonate, or organic amines like triethylamine (B128534) (TEA) and diisopropylethylamine (DIEA), can affect the reaction's outcome and ease of workup. mdpi.com
| Substitution Step | Typical Temperature (°C) | Common Nucleophiles | Bases Used | Purpose |
|---|---|---|---|---|
| First Chlorine Replacement | 0 - 5 | Amines, Alcohols | NaHCO₃, Na₂CO₃, DIEA | Selective monosubstitution of the most reactive chlorine. mdpi.com |
| Second Chlorine Replacement | Room Temperature (~25) | Amines, Anilines, Amino Acids | NaHCO₃, DIEA | Substitution of the second chlorine, requiring more energy. mdpi.com |
| Third Chlorine Replacement | > 50 (Reflux) | Amines (e.g., Morpholine, Piperidine), Anilines | DIEA, or excess amine nucleophile | Replacement of the least reactive chlorine at elevated temperatures. nih.govmdpi.com |
Strategies for Rational Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Investigations
Rational design is a key strategy in medicinal chemistry to develop potent and selective compounds by understanding how molecular structure relates to biological activity. rsc.orgmdpi.comresearchgate.net For this compound, this involves the systematic synthesis of derivatives to probe structure-activity relationships (SAR). oncodesign-services.com SAR studies explore how modifications to a molecule's structure impact its biological function, guiding the optimization of lead compounds. oncodesign-services.comuzh.ch
The biological activity of triazine derivatives is significantly influenced by the nature and position of substituents on the triazine core. preprints.orgmdpi.commdpi.com SAR studies focus on systematically varying these substituents to map their effects.
Electronic Effects: The introduction of electron-donating groups (e.g., -NH₂, -OR) or electron-withdrawing groups (e.g., -Cl, -F) can modulate the electronic properties of the triazine ring. This can influence how the molecule interacts with a biological target. mdpi.comnih.gov For example, in one study of 1,3,5-triazine (B166579) derivatives, ligands with small, electronegative substituents like chlorine or fluorine showed higher activity than those with larger groups like methoxy (B1213986) (OMe). mdpi.com
Steric Effects: The size and shape of substituents play a critical role. Large, bulky groups can cause steric hindrance, potentially preventing the molecule from fitting into a target's binding pocket and thereby reducing or abolishing its activity. mdpi.com Conversely, extending a substituent can sometimes access additional binding interactions.
| Substituent Type | Example Group(s) | Observed Effect on Activity/Properties | Reference |
|---|---|---|---|
| Small Halogens | -F, -Cl | Often associated with higher binding affinity compared to larger groups. | mdpi.com |
| Large/Bulky Groups | -OMe, Phthalimide | Can lead to loss of activity due to steric clashes in the receptor binding pocket. | mdpi.com |
| Electron-Donating Groups | -NH₂ | Can influence reduction potentials and hypoxic metabolism in triazine dioxides. | nih.gov |
| Solubilizing Groups | Aminoalkylamine side chains | Increases aqueous solubility of otherwise poorly soluble triazine cores. | nih.gov |
| Aryl Groups | Phenyl, Substituted Phenyl | Substitution on the phenyl ring can significantly influence antifungal activity. | preprints.orgmdpi.com |
Stereochemistry is a critical aspect of drug design, as different stereoisomers (enantiomers or diastereomers) of a chiral molecule can exhibit vastly different biological activities, metabolic profiles, and toxicities. When designing analogues of this compound, stereochemical considerations are paramount if any of the precursors or substituents are chiral.
For example, if a chiral amine is used as a nucleophile in the synthesis, the resulting product will be chiral. The synthesis may yield a racemic mixture (an equal mix of both enantiomers) or, through stereoselective synthesis, a single enantiomer. This is particularly relevant in the synthesis of nucleoside analogues, where the stereochemistry of the sugar-like moiety is crucial for biological activity. mdpi.com In the synthesis of novel nucleoside analogues containing a 1,4-dioxane (B91453) moiety attached to a triazine base, the specific stereoisomers (e.g., cis vs. trans) were prepared and characterized separately, highlighting the importance of controlling the spatial arrangement of the substituents. mdpi.com Therefore, in the development of this compound derivatives, controlling and defining the stereochemistry is essential for understanding its SAR and identifying the most active stereoisomer.
Substituent Effects on Triazine Ring Systems
Spectroscopic and Chromatographic Techniques for High-Purity this compound Characterization
The characterization of high-purity this compound relies on a combination of advanced spectroscopic and chromatographic methods. These techniques are essential for confirming the compound's identity, elucidating its chemical structure, and quantifying its purity.
Mass spectrometry (MS) is fundamental in determining the molecular weight of this compound. This technique verifies the compound's elemental composition and corroborates its chemical formula, C9H14ClN5O2. bcpcpesticidecompendium.orgmedkoo.com The exact mass and molecular weight are critical parameters for identification. medkoo.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, would be employed to provide detailed information about the molecular structure of this compound. While specific spectral data for this compound is not widely published in the provided search context, the use of NMR is a standard procedure for the structural elucidation of related organic molecules and intermediates. oapi.int This method helps to identify the arrangement of hydrogen atoms within the molecule, confirming the presence of functional groups such as the ethylamino and ethyl glycinate (B8599266) moieties attached to the triazine ring.
Chromatographic techniques are indispensable for the separation and purification of this compound, ensuring a high degree of purity, often greater than 98%. medkoo.com Column chromatography, frequently using a silica (B1680970) gel stationary phase with a solvent system like ethyl acetate (B1210297) and hexanes, is a common method for purification during synthesis. googleapis.com For analytical purposes, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the preferred methods. nih.gov These techniques separate the target compound from any impurities, starting materials, or by-products. When coupled with detectors such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), they allow for precise quantification of purity. nih.gov
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C9H14ClN5O2 bcpcpesticidecompendium.orgncats.io |
| Molecular Weight | 259.69 g/mol |
| Appearance | Solid powder medkoo.com |
| IUPAC Name | ethyl N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]glycinate bcpcpesticidecompendium.org |
| CAS Registry Number | 6616-80-4 bcpcpesticidecompendium.org |
| InChI Key | YESXTECNXIKUMM-UHFFFAOYSA-N medkoo.com |
A summary of the analytical techniques used for the characterization of this compound is provided in the following table.
| Technique | Purpose | Findings/Application |
| Mass Spectrometry (MS) | Molecular Weight and Formula Verification | Confirms the molecular weight of approximately 259.69 and the elemental formula of C9H14ClN5O2. medkoo.com |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Used to determine the precise arrangement of atoms and functional groups within the molecule. oapi.int |
| Gas Chromatography (GC) | Purity Assessment & Separation | Separates volatile compounds for analysis; often paired with MS for identification and quantification. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Purification | Separates components of a mixture for identification, quantification, and purification. epo.org |
| Column Chromatography | Purification | Used in synthesis to isolate the final product from reaction mixtures, often with silica gel and solvents like ethyl acetate/hexane. googleapis.com |
Molecular and Biochemical Elucidation of Eglinazine Ethyl S Mechanism of Action
Detailed Investigation of Photosystem II (PSII) Inhibition by Eglinazine-ethyl
This compound, like other triazine herbicides, functions by interrupting the photosynthetic process in susceptible plants. teamchem.corsc.org This disruption occurs within a protein complex known as Photosystem II (PSII), which is located in the thylakoid membranes of chloroplasts and is crucial for the initial light-dependent reactions of photosynthesis. teamchem.coresearchgate.net
Specific Binding Pocket Analysis on the D1 Protein (e.g., Serine 264)
The target site for this compound within PSII is a specific protein subunit called D1. researchgate.net Triazine herbicides, including this compound, bind to a specific pocket on the D1 protein, competitively displacing plastoquinone (B1678516) (PQ), the native electron acceptor, from its binding site (the QB site). researchgate.netannualreviews.org This binding interaction is critical for the herbicide's inhibitory effect.
Research indicates that the binding of triazine herbicides involves specific amino acid residues within the D1 protein. mdpi.com Mutational studies have highlighted the importance of Serine 264 in the binding of triazines. nih.gov The substitution of serine with glycine (B1666218) at the 264 position in the D1 protein has been shown to confer resistance to atrazine (B1667683), a related triazine herbicide, in Brassica napus. nih.gov This suggests that Serine 264 is a key component of the binding niche for this class of herbicides. mdpi.comnih.gov The binding is facilitated by interactions such as hydrogen bonds between the herbicide molecule and the amino acid residues of the D1 protein. mdpi.com
Perturbation of Electron Transport Chains in Photosynthesis
By binding to the D1 protein, this compound blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). researchgate.netnih.gov This blockage effectively halts the photosynthetic electron transport chain. teamchem.coresearchgate.net The normal flow of electrons, energized by light energy captured by PSII, is essential for the production of ATP and NADPH, the energy currency and reducing power required for carbon fixation and other metabolic processes. teamchem.co
The interruption of the electron transport chain prevents the plant from converting light energy into chemical energy, thereby inhibiting its ability to produce the sugars necessary for growth and survival. teamchem.co
Downstream Cellular Consequences of PSII Disruption
The blockage of the electron transport chain by this compound leads to a cascade of detrimental downstream effects. The inability to utilize the absorbed light energy results in the formation of reactive oxygen species (ROS), such as singlet oxygen. researchgate.netmdpi.com This leads to oxidative stress, causing damage to cellular components. researchgate.net
Key consequences include:
Lipid Peroxidation: The generated ROS can attack and degrade lipids in the cell membranes, leading to a loss of membrane integrity and cellular leakage. acs.org
Chlorophyll (B73375) Destruction: The oxidative stress also causes the breakdown of chlorophyll, the primary photosynthetic pigment, leading to bleaching of the leaves. researchgate.net
Inhibition of Carbon Fixation: The lack of ATP and NADPH production directly halts the Calvin cycle, preventing the fixation of CO2 into sugars. nih.gov
Cellular Disorganization and Death: The cumulative damage from lipid peroxidation, chlorophyll destruction, and the energy deficit ultimately leads to cellular disorganization and the death of the plant. teamchem.coacs.org
Comparative Mechanistic Studies: this compound vs. Other S-Triazine Herbicides
This compound shares its primary mechanism of action with other s-triazine herbicides like atrazine, simazine, and terbuthylazine. apvma.gov.ausipcam-oxon.comresearchgate.net They all function as inhibitors of photosynthesis at PSII by binding to the D1 protein and blocking electron transport. 4farmers.com.auapvma.gov.ausipcam-oxon.com
While the general mechanism is conserved, differences in the chemical structure of the side chains on the triazine ring can influence their binding affinity, efficacy, and selectivity. annualreviews.org For instance, the tolerance of maize to triazines is attributed to their ability to detoxify these compounds through conjugation with glutathione (B108866). annualreviews.org
The following table provides a comparison of this compound with other common s-triazine herbicides based on their primary mode of action.
| Feature | This compound | Atrazine | Simazine | Terbuthylazine |
| Chemical Family | Triazine | Triazine | Triazine | Triazine |
| Primary MoA | PSII Inhibition | PSII Inhibition | PSII Inhibition | PSII Inhibition |
| Binding Site | D1 protein (QB site) | D1 protein (QB site) | D1 protein (QB site) | D1 protein (QB site) |
| Effect | Blocks electron transport | Blocks electron transport | Blocks electron transport | Blocks electron transport |
Computational Chemistry and Molecular Dynamics Simulations of this compound-Target Interactions
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between herbicides and their target proteins at an atomic level. nih.govnih.govebsco.com These techniques can provide detailed insights into the binding modes, interaction energies, and conformational changes that occur upon herbicide binding. mdpi.com
While specific computational studies on this compound are not widely available in the provided search results, the principles can be inferred from studies on related compounds. For instance, molecular dynamics simulations of other PSII inhibitors have been used to explore their binding to the D1 protein. mdpi.com These simulations can help identify the key amino acid residues involved in the interaction and predict the binding affinity. mdpi.commdpi.com
Such studies could elucidate:
The precise orientation of this compound within the QB binding pocket of the D1 protein.
The specific hydrogen bonds and hydrophobic interactions that stabilize the herbicide-protein complex.
The dynamic behavior of the complex over time, revealing the stability of the binding. rsc.orgarxiv.org
Transcriptomic and Proteomic Responses to this compound Exposure in Target Organisms
Transcriptomic and proteomic analyses provide a global view of the changes in gene expression and protein abundance in an organism in response to a specific stressor, such as herbicide exposure. frontiersin.orgnih.gov These approaches can reveal the broader cellular pathways affected by this compound beyond the primary site of action.
Upon exposure to a PSII inhibitor like this compound, one would expect to observe significant changes in the expression of genes and proteins related to:
Photosynthesis: Downregulation of genes encoding components of the photosynthetic machinery as the plant's photosynthetic capacity is compromised.
Stress Response: Upregulation of genes and proteins involved in mitigating oxidative stress, such as antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) and heat shock proteins. nih.gov
Metabolism: Alterations in metabolic pathways as the plant attempts to cope with the energy deficit and cellular damage. This could include changes in carbohydrate and amino acid metabolism. mdpi.combiorxiv.org
Phytohormone Signaling: Changes in the expression of proteins involved in the signaling pathways of phytohormones like ethylene, which are often involved in stress responses. mdpi.com
While specific transcriptomic and proteomic data for this compound were not found in the initial search, studies on other herbicides and stressors provide a framework for the expected responses. frontiersin.orgmdpi.com For example, proteomic analysis of plants treated with other herbicides has revealed upregulation of stress-related proteins and changes in metabolic enzymes. nih.gov
Environmental Dynamics and Ecological Interactions of Eglinazine Ethyl
Biotic and Abiotic Degradation Pathways in Agroecosystems
The persistence of eglinazine-ethyl in the environment is largely determined by its degradation through both non-biological (abiotic) and biological (biotic) pathways. While specific quantitative data for this compound are limited, the behavior of closely related chlorotriazine herbicides, such as atrazine (B1667683), provides a scientifically robust framework for understanding its degradation processes. General literature suggests a soil half-life (DT₅₀) for this compound of 12-18 days, indicating it is non-persistent. herts.ac.uk
In aquatic systems, this compound is subject to degradation by hydrolysis and photolysis.
Hydrolysis is a chemical reaction with water that can lead to the transformation of the herbicide. For chlorotriazines like atrazine, a primary hydrolytic pathway is the replacement of the chlorine atom on the triazine ring with a hydroxyl group (-OH), forming a more stable and less phytotoxic hydroxy-analog. epa.govresearchgate.net This process is influenced by pH, with acid-catalyzed hydrolysis being a significant factor at low pH values. researchgate.net
Photolysis , or degradation by sunlight, is another key abiotic process. Direct photolysis occurs when the herbicide molecule itself absorbs light energy, leading to its breakdown. umn.edu Indirect photolysis involves other substances in the water, such as humic acids, which absorb light and produce reactive species that in turn degrade the herbicide. researchgate.netscielo.br For atrazine, photolytic degradation can proceed through several pathways, including dechlorination-hydroxylation (similar to hydrolysis) and N-dealkylation, which involves the removal of the ethyl and isopropyl side chains. rsc.orgumn.edu
Table 1: Potential Abiotic Degradation Pathways and Products for Chlorotriazines This table is based on known pathways for atrazine, a proxy for this compound.
| Degradation Process | Primary Transformation | Resulting Products (Examples) |
| Hydrolysis | Replacement of chlorine with a hydroxyl group. | Hydroxy-analogs (e.g., Hydroxyatrazine) |
| Photolysis (Direct) | Cleavage of the C-Cl bond upon light absorption. | Dechlorinated products |
| Photolysis (Indirect) | Reactions with photochemically produced species (e.g., hydroxyl radicals). | N-dealkylated products (e.g., desethylatrazine), alkylic-oxidized products |
In soil environments, the primary route of degradation for triazine herbicides is microbial metabolism. nih.gov Soil microorganisms utilize the herbicide as a source of carbon and nitrogen, breaking it down into simpler compounds. nih.govnih.gov This biotransformation is significantly faster and more complete than abiotic degradation.
The process is enzymatic, with specific genes encoding the necessary enzymes. For atrazine, a well-studied pathway involves a series of genes—atzA, atzB, and atzC—that sequentially remove the chlorine atom and the two alkyl side chains, ultimately yielding cyanuric acid, which can be further mineralized to carbon dioxide and ammonia. nih.govusda.gov The key metabolic processes involved include:
Dechlorination: The enzymatic replacement of the chlorine atom with a hydroxyl group, often the first step in detoxification. jabonline.in
N-Dealkylation: The removal of the ethylamino side chain. jabonline.in
Ring Cleavage: The breakdown of the central triazine ring structure. jabonline.in
The rate of microbial degradation is influenced by soil properties, temperature, moisture, and the history of herbicide application. jabonline.inacs.org Soils with a history of triazine use often exhibit accelerated degradation due to the adaptation and proliferation of microbial populations capable of metabolizing these compounds. usda.govacs.org Various bacteria, including species of Bacillus, Arthrobacter, and Pseudomonas, have been identified as capable of degrading triazine herbicides. mdpi.comjabonline.inconicet.gov.ar
Table 2: Key Microbial Biotransformation Processes for Triazine Herbicides
| Metabolic Process | Description | Key Enzymes/Genes (from Atrazine studies) |
| Hydrolytic Dechlorination | Removes the chlorine atom from the triazine ring. | Atrazine chlorohydrolase (atzA) |
| N-Deisopropylation | Removes the isopropylamino group. | Hydroxyatrazine ethylaminohydrolase (atzB) |
| N-Deethylation | Removes the ethylamino group. | N-isopropylammelide isopropylaminohydrolase (atzC) |
| Ring Cleavage | Breaks open the triazine ring structure. | Cyanuric acid amidohydrolase (atzD) |
Hydrolysis and Photolysis in Aqueous Environments
Transport and Distribution Mechanisms in Soil-Water Systems
The movement of this compound from the point of application is governed by its interaction with soil and water, primarily through leaching and adsorption-desorption processes.
Leaching is the downward movement of a substance through the soil profile with percolating water. researchgate.net The potential for a pesticide to leach into groundwater is a significant environmental concern. This potential is determined by the pesticide's intrinsic properties (water solubility, adsorption affinity) and its persistence in the soil, as well as soil characteristics and climatic conditions like rainfall. fao.org
For this compound, specific data for calculating a standardized leaching potential index are not available. rsc.orgresearchgate.net However, an assessment can be made based on its known properties. It is reported to be moderately soluble in water and non-persistent, with a soil half-life of 12-18 days. herts.ac.ukresearchgate.net Lower persistence reduces the time available for leaching to occur. However, its mobility will be highly dependent on its adsorption to soil particles. Related chlorotriazines like atrazine are known to be mobile and have been detected in groundwater, indicating a potential for this class of compounds to leach if conditions are favorable (e.g., sandy soils low in organic matter, high rainfall). epa.govconicet.gov.ar
Adsorption is the process by which a chemical binds to soil particles, while desorption is its release back into the soil solution. whiterose.ac.uk This partitioning behavior is the most critical factor controlling a pesticide's mobility and bioavailability. chemsafetypro.comecetoc.org Stronger adsorption leads to lower concentrations in the soil water, reducing the potential for leaching but potentially increasing persistence. fao.org
For triazine herbicides, adsorption is primarily influenced by the soil's organic carbon content and clay content. conicet.gov.arwalshmedicalmedia.com The strength of adsorption is quantified by the soil-water partition coefficient (Kd) or, more commonly, the organic carbon-normalized partition coefficient (Koc). chemsafetypro.comepa.gov Higher Koc values indicate stronger binding and lower mobility. Studies on atrazine show that its adsorption varies significantly with soil type, correlating strongly with organic matter. conicet.gov.arresearchgate.netacs.org As this compound is also a chlorotriazine, it is expected to exhibit similar behavior.
Table 3: Adsorption Coefficients of Atrazine (as a proxy for a Chlorotriazine) in Various Soils
| Soil Type/Horizon | Organic Carbon (%) | pH | Adsorption Coefficient (Koc, L/kg) | Reference |
| Levy Wetland Soil | 7.29 | 7.4 | 440 | acs.org |
| Agricultural Soil (0-10 cm) | 1.8 | 6.1 | 114 | conicet.gov.ar |
| Agricultural Soil (10-20 cm) | 1.1 | 6.5 | 62 | conicet.gov.ar |
| Agricultural Soil (20-40 cm) | 0.8 | 6.8 | 51 | conicet.gov.ar |
| Loam Soil | 13.7 | - | High Adsorption (Kf = 2.01) | researchgate.net |
| Clay-Loam Soil | 4.8 | - | Lower Adsorption (Kf = 1.05) | researchgate.net |
Koc values are normalized for organic carbon and provide a standardized measure of adsorption potential. Higher values indicate stronger adsorption and lower mobility.
Leaching Potential to Groundwater
Evolution of Herbicide Resistance in Weed Populations in Response to Triazines, Including this compound
The repeated use of herbicides with the same mode of action imposes strong selection pressure on weed populations, leading to the evolution of herbicide-resistant individuals. This compound belongs to the triazine class of herbicides (WSSA/HRAC Group 5), which act by inhibiting photosynthesis at Photosystem II (PSII). rsc.org Resistance to this group is widespread and well-documented in over 70 weed species.
Resistance mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR).
Target-Site Resistance (TSR): This is the most common mechanism for triazine resistance. It involves a genetic mutation in the chloroplast gene (psbA) that codes for the D1 protein, the binding site of the herbicide in PSII. A single amino acid substitution, most commonly a change from serine to glycine (B1666218) at position 264 (Ser264Gly), prevents the triazine herbicide from binding effectively to the protein. This allows photosynthesis to continue even in the presence of the herbicide. This specific mutation confers high-level resistance to triazines but often results in a "fitness penalty," meaning the resistant plants may be less vigorous or competitive than their susceptible counterparts in the absence of the herbicide.
Non-Target-Site Resistance (NTSR): This category includes any mechanism that is not due to an alteration of the herbicide's target site. For triazines, the most common NTSR mechanism is enhanced metabolism. Resistant plants possess enzyme systems, such as cytochrome P450 monooxygenases or glutathione (B108866) S-transferases, that can rapidly detoxify the herbicide before it reaches the target site in the chloroplasts. This mechanism can confer resistance to multiple herbicide groups with different modes of action.
The evolution of resistance is a significant challenge in weed management, requiring integrated strategies such as rotating herbicides with different modes of action and incorporating non-chemical control methods to mitigate selection pressure.
Table 4: Summary of Herbicide Resistance Mechanisms for Triazines
| Resistance Type | Mechanism | Description |
| Target-Site Resistance (TSR) | Altered D1 protein in Photosystem II | A mutation in the psbA gene (e.g., Ser264Gly) prevents the herbicide from binding to its target site. |
| Non-Target-Site Resistance (NTSR) | Enhanced Metabolic Degradation | The herbicide is broken down into non-toxic metabolites by enzymes (e.g., P450s, GSTs) before it can act. |
| Non-Target-Site Resistance (NTSR) | Reduced Absorption/Translocation | Less herbicide is taken up by the plant or moved to the target site, though this is less common for triazines. |
Future Trajectories and Unanswered Questions in Eglinazine Ethyl Research
Development of Next-Generation Analytical Tools for Environmental Monitoring
The effective management of Eglinazine-ethyl relies on the ability to accurately and rapidly detect its presence in diverse environmental matrices. While traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) have been the standard for analyzing triazine herbicides, future research is aimed at developing more sensitive, field-deployable, and high-throughput tools. cit.ieresearchgate.net
A significant area of development is in the field of biosensors. These devices utilize a biological recognition element, such as an enzyme, antibody, or even a whole cell, coupled to a transducer to generate a measurable signal upon detection of the target analyte. For triazine herbicides, which inhibit photosynthesis, biosensors have been developed using components of the photosynthetic apparatus, such as Photosystem II (PSII) particles or thylakoid membranes, isolated from organisms like cyanobacteria or microalgae. mdpi.comresearchgate.netmdpi.com The principle of these amperometric or optical biosensors is that the herbicide inhibits electron flow, causing a quantifiable change in oxygen release or chlorophyll (B73375) fluorescence. researchgate.netmdpi.comresearchgate.net Research is ongoing to improve the stability of these biological components, often through immobilization in materials like silica (B1680970) hydrogels, and to enhance their sensitivity and specificity for on-site, real-time water quality monitoring. mdpi.commdpi.com
Another promising frontier is the advancement in sample preparation and extraction techniques that are more environmentally friendly. Rotating Disk Sorptive Extraction (RDSE) is an emerging microextraction technique that has been successfully applied to the analysis of triazine herbicides in water samples, offering good reproducibility and low detection limits while minimizing solvent use. nih.gov Furthermore, the development of novel materials, such as metal-organic frameworks (MOFs) and molecularly imprinted polymers, as selective sorbents for solid-phase extraction continues to be an active area of research, promising higher selectivity and sensitivity for trace-level detection of triazines in complex samples like soil and food. mdpi.comnih.gov
Q & A
Q. What are the established methods for synthesizing and characterizing Eglinazine-ethyl in laboratory settings?
this compound synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or esterification, followed by purification via column chromatography or recrystallization. Characterization requires spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC) to confirm molecular structure and purity . For reproducibility, experimental protocols must detail reagent stoichiometry, reaction conditions (temperature, solvent), and purity thresholds (e.g., ≥95% by HPLC). Raw data should include spectral peaks (δ values for NMR) and retention times, with comparisons to published reference data .
Q. How should researchers design dose-response experiments to assess this compound’s bioactivity?
A robust dose-response study requires:
- Independent variable : this compound concentration (e.g., 0.1–100 µM).
- Dependent variable : Measurable biological endpoints (e.g., enzyme inhibition, cell viability).
- Controls : Negative (solvent-only) and positive (known inhibitor) controls. Data should be analyzed using nonlinear regression (e.g., sigmoidal curves in GraphPad Prism) to calculate EC50/IC50 values. Replicate experiments (n ≥ 3) and error bars (SEM) are critical for statistical validity .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity. Method validation must include:
- Calibration curves : Linear range covering expected concentrations (R² ≥ 0.99).
- Recovery rates : Spiked samples to assess extraction efficiency (≥80%).
- Limit of detection (LOD) and quantification (LOQ) : Determined via signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action for this compound?
Conflicting data (e.g., enzyme inhibition vs. receptor antagonism) may arise from assay conditions (pH, cofactors) or off-target effects. To address this:
- Replicate experiments under standardized conditions.
- Use orthogonal assays (e.g., SPR for binding kinetics, enzymatic activity assays).
- Compare results to structurally analogous compounds to identify specificity patterns. Discrepancies should be contextualized with literature, highlighting limitations in experimental models .
Q. What strategies optimize this compound’s stability in long-term pharmacological studies?
Stability challenges (e.g., hydrolysis, photodegradation) require:
Q. How can researchers statistically analyze heterogeneous datasets from this compound toxicity studies?
For variable toxicity outcomes (e.g., organ-specific effects):
- Apply mixed-effects models to account for inter-subject variability.
- Use principal component analysis (PCA) to identify confounding variables (e.g., metabolic rate differences).
- Report effect sizes (Cohen’s d) alongside p-values to quantify biological relevance .
Methodological Guidelines
What criteria define a high-quality research question for this compound studies?
A strong research question must:
- Specify variables (e.g., “How does pH alter this compound’s solubility?”).
- Be testable within experimental constraints (time, resources).
- Address a knowledge gap (e.g., “Does this compound inhibit CYP3A4 in human hepatocytes?”) .
Q. How should researchers present contradictory data in publications?
- Acknowledge inconsistencies in the Discussion section.
- Provide alternative hypotheses (e.g., assay interference, metabolite activity).
- Use supplementary tables to compare conflicting results side-by-side .
Data Presentation Standards
Table 1 : Example Data Structure for Dose-Response Experiments
| Concentration (µM) | Response (%) | SEM | n |
|---|---|---|---|
| 0.1 | 12.3 | ±1.2 | 4 |
| 1.0 | 45.6 | ±3.4 | 4 |
| 10.0 | 89.7 | ±2.1 | 4 |
Data must include statistical parameters and biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
